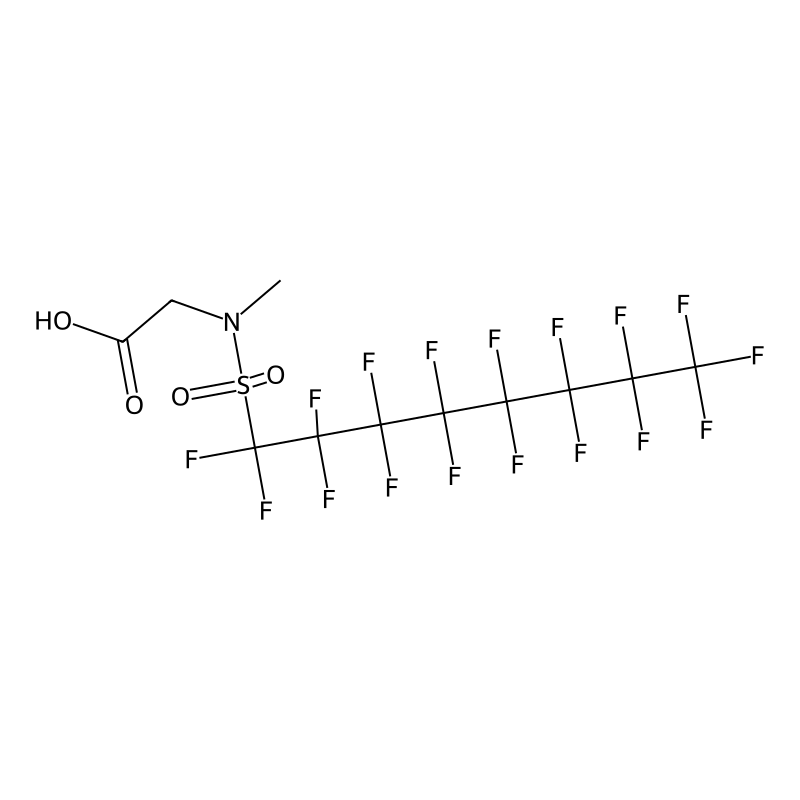

Glycine, N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-N-methyl-

C11H6F17NO4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C11H6F17NO4S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Contaminant Analysis

N-MeFOSAA is a known environmental contaminant found in water sources []. Studies investigate its presence and distribution in various environmental matrices, including surface water, groundwater, and drinking water []. This helps assess the extent of N-MeFOSAA contamination and potential human exposure.

Research focuses on developing analytical methods for N-MeFOSAA detection and quantification in environmental samples []. These methods are crucial for monitoring environmental pollution and evaluating the effectiveness of remediation strategies.

Environmental Fate and Transport

- Scientific studies explore the environmental fate and transport of N-MeFOSAA. This includes investigating its degradation pathways, persistence in the environment, and potential for bioaccumulation in organisms. Understanding these processes is essential for predicting the long-term impact of N-MeFOSAA on ecosystems.

Potential Health Effects

Due to its structural similarity to other PFAS linked to adverse health effects, research is ongoing to determine the potential health risks associated with N-MeFOSAA exposure. Studies are investigating its effects on various organ systems, including the immune system, reproductive system, and development.

Glycine, N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-N-methyl- is a specialized compound belonging to the class of N-methylated amino acids. This compound features a glycine structure modified with a heptadecafluorooctyl sulfonyl group and a methyl group on the nitrogen atom. The presence of the fluorinated alkyl chain enhances its hydrophobic properties and stability, making it particularly interesting for various applications in materials science and biochemistry.

- Potential health effects: Some studies suggest that PFAS exposure may be linked to adverse health outcomes, such as increased risk of certain cancers and decreased immune function []. However, more research is needed to confirm these links and determine the specific effects of N-MeFOSAA.

- Environmental persistence: PFAS are very stable and can persist in the environment for a long time []. This raises concerns about potential long-term effects on ecosystems and human health through environmental exposure.

The chemical reactivity of glycine derivatives often revolves around their functional groups. In the case of glycine, N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-N-methyl-, key reactions include:

- N-Methylation: This can be achieved through various methods such as reductive amination or using methylating agents like methyl iodide or dimethyl sulfate.

- Sulfonation: The sulfonyl group can participate in nucleophilic substitution reactions and can also be involved in forming sulfonamides.

- Fluorination: The fluorinated tail may undergo reactions typical of alkyl halides or ethers under specific conditions.

The biological activity of glycine derivatives is often linked to their role as neurotransmitters or precursors in metabolic pathways. Glycine itself is known for its inhibitory neurotransmitter function in the central nervous system. The introduction of a fluorinated alkyl chain could influence its bioavailability and interaction with biological membranes. Research into similar compounds suggests potential antimicrobial properties due to the unique hydrophobic characteristics imparted by the fluorinated group.

Synthesis methods for glycine derivatives typically include:

- Chemical Synthesis:

- N-Methylation: Utilizing methylating agents in the presence of bases to achieve N-methylation.

- Fluorinated Alkyl Chain Introduction: Often involves multi-step synthesis starting from commercially available fluorinated compounds.

- Biocatalytic Methods:

- Patented Methods:

The applications of glycine derivatives like N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-N-methyl- are diverse:

- Surfactants: Due to its amphiphilic nature from the fluorinated tail.

- Biological Research: As a tool for studying neurotransmitter systems.

- Materials Science: In developing advanced coatings or materials with specific properties such as water repellency.

Interaction studies focus on how glycine derivatives interact with biological membranes and proteins. The unique hydrophobic characteristics imparted by the fluorinated chain may enhance membrane penetration or alter binding affinities with receptors. These studies are crucial for understanding potential therapeutic applications and toxicity profiles.

Several compounds share structural similarities with glycine derivatives but differ in their functional groups or substituents. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sarcosine (N-methylglycine) | Methyl group on glycine | Naturally occurring; involved in metabolism |

| Fluoroacetate | Fluorinated acetyl derivative | Known toxin; inhibits energy production |

| Perfluorooctanoic acid | Fully fluorinated carboxylic acid | Used in industrial applications; persistent environmental pollutant |

The uniqueness of glycine N-[(1,1,2,...)-heptadecafluorooctyl] lies in its combination of a simple amino acid backbone with a highly complex and stable fluorinated sulfonyl side chain that enhances both hydrophobicity and biocompatibility compared to other similar compounds.

This compound's distinctive structure positions it as a promising candidate for various applications across biochemistry and materials science.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

PFAS -> PFalkylsulfonamidoacetic acids

PFAS (per- and polyfluoroalkyl substances) -> OECD Category